3-Allyloxy-2,2-dimethoxy-1-propanol

Beschreibung

Chemical Identity and Classification

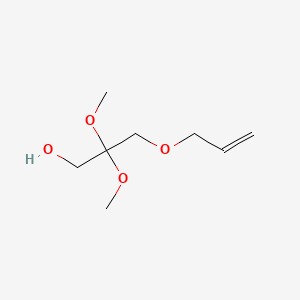

3-Allyloxy-2,2-dimethoxy-1-propanol is formally identified by the Chemical Abstracts Service registry number 153214-83-6, establishing its unique chemical identity within the comprehensive database of known chemical substances. The compound possesses the molecular formula C₈H₁₆O₄, indicating a relatively complex structure containing eight carbon atoms, sixteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 176.21 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2-dimethoxy-3-prop-2-enoxypropan-1-ol, which precisely describes the structural arrangement of functional groups and substituents.

From a classification perspective, this compound belongs to the category of allyloxy alcohols, a specialized class of organic molecules characterized by the presence of both allyl ether and alcohol functionalities. The compound simultaneously exhibits characteristics of acetals, due to its dimethoxy substitution pattern at the central carbon atom. This dual classification places the molecule at the intersection of multiple chemical families, including ethers, alcohols, and acetal derivatives. The presence of the allyloxy group classifies it within the broader category of unsaturated ethers, while the dimethoxy functionality firmly establishes its relationship to acetal chemistry.

The compound's structural complexity is further emphasized by its multiple functional groups, which include a primary alcohol, two methoxy groups, and an allyl ether linkage. This combination of functionalities creates a molecule with significant potential for chemical reactivity and transformation. The specific arrangement of these groups around the three-carbon propanol backbone creates opportunities for both inter- and intramolecular interactions, contributing to the compound's unique chemical and physical properties.

Historical Context and Discovery

The historical development of 3-Allyloxy-2,2-dimethoxy-1-propanol as a distinct chemical entity reflects the broader evolution of acetal chemistry and ether synthesis methodologies. While specific documentation regarding the initial synthesis or discovery of this particular compound remains limited in the available literature, its development can be understood within the context of advancing synthetic organic chemistry techniques that emerged throughout the latter half of the twentieth century. The compound represents a convergence of several important synthetic strategies, including acetal formation, ether synthesis, and alcohol functionalization.

The synthetic approaches leading to compounds of this structural type have historically been driven by the development of mild and selective methods for introducing multiple ether functionalities while preserving alcohol groups. Traditional synthetic methods for creating similar compounds often involved harsh conditions that could lead to undesired side reactions or decomposition of sensitive functional groups. The successful preparation of 3-Allyloxy-2,2-dimethoxy-1-propanol likely required the application of more sophisticated synthetic techniques that became available as organic chemistry methodology advanced.

Research into allyloxy derivatives gained particular momentum as chemists recognized the unique reactivity patterns associated with allyl groups, including their potential for subsequent chemical transformations through olefin metathesis, cycloaddition reactions, and other carbon-carbon bond forming processes. The incorporation of allyloxy functionality into acetal-containing molecules represents a strategic approach to creating versatile synthetic intermediates capable of undergoing multiple types of chemical transformations.

The development of this compound also reflects the growing interest in creating molecules that combine multiple functional groups in a single structure, allowing for the exploration of cooperative effects and enhanced reactivity patterns. This approach has become increasingly important in modern synthetic chemistry, where the efficiency of chemical transformations often depends on the careful orchestration of multiple functional groups working in concert.

Structural Features and Functional Groups

The molecular structure of 3-Allyloxy-2,2-dimethoxy-1-propanol exhibits a remarkable complexity that arises from the strategic placement of multiple oxygen-containing functional groups throughout the molecule. The central structural feature is a three-carbon propanol backbone, which provides the fundamental framework upon which the various substituents are arranged. At the terminal position, the molecule features a primary alcohol group (-CH₂OH), which represents one of the most versatile functional groups in organic chemistry due to its capacity for hydrogen bonding and its reactivity toward a wide range of chemical transformations.

The most distinctive structural characteristic of this compound is the presence of two methoxy groups (-OCH₃) attached to the central carbon atom of the propanol chain, creating what is essentially a dimethyl acetal functionality. This arrangement results in a carbon atom that is simultaneously bonded to two oxygen atoms through single bonds, creating a tetrahedral geometry around this central carbon. The dimethoxy substitution pattern significantly influences the electronic properties of the molecule, as the electron-donating nature of the methoxy groups increases the electron density around the central carbon atom.

The allyloxy substituent (-OCH₂CH=CH₂) represents another crucial structural element that contributes significantly to the compound's chemical behavior and potential reactivity. This group is attached to the propanol backbone through an ether linkage, creating a branched structure that extends the molecular framework in three dimensions. The allyl group itself contains a carbon-carbon double bond, which introduces an element of unsaturation into the molecule and provides a site for potential chemical modification through addition reactions, cyclization processes, or cross-coupling methodologies.

| Functional Group | Position | Chemical Formula | Key Characteristics |

|---|---|---|---|

| Primary Alcohol | Terminal | -CH₂OH | Hydrogen bonding capability, high reactivity |

| Dimethoxy Acetal | Central Carbon | C(OCH₃)₂ | Electron-donating, acetal stability |

| Allyloxy Ether | Side Chain | -OCH₂CH=CH₂ | Unsaturated, reactive double bond |

| Ether Linkages | Multiple | C-O-C | Flexible, electronically stabilizing |

The three-dimensional arrangement of these functional groups creates opportunities for both intramolecular and intermolecular interactions that can significantly influence the compound's physical and chemical properties. The presence of multiple oxygen atoms throughout the structure provides numerous sites for hydrogen bonding, both as hydrogen bond acceptors and, in the case of the primary alcohol, as a hydrogen bond donor.

Position in Acetal Chemistry

3-Allyloxy-2,2-dimethoxy-1-propanol occupies a significant position within the broader field of acetal chemistry, representing a specialized class of compounds that combines traditional acetal functionality with additional structural complexity. Acetals are characterized by the presence of a carbon atom bonded to two alkoxy groups, typically formed through the reaction of aldehydes or ketones with alcohols under acidic conditions. In the case of this compound, the dimethoxy substitution at the central carbon creates a stable acetal linkage that exhibits the characteristic properties associated with this functional group family.

The stability of acetals under neutral and basic conditions makes them valuable protecting groups in organic synthesis, and this principle extends to the dimethoxy functionality present in 3-Allyloxy-2,2-dimethoxy-1-propanol. The compound can be viewed as a protected form of a potential carbonyl compound, where the two methoxy groups serve to mask the reactivity that would be present in the corresponding aldehyde or ketone. This protection strategy is particularly valuable in complex synthetic sequences where selective manipulation of functional groups is required.

The formation of acetals typically proceeds through a well-established mechanism involving the initial protonation of a carbonyl compound, followed by nucleophilic attack by an alcohol molecule to form a hemiacetal intermediate. Subsequent protonation and loss of water, followed by attack of a second alcohol molecule, leads to the formation of the final acetal product. In the context of 3-Allyloxy-2,2-dimethoxy-1-propanol, this general mechanism would involve the use of methanol as the alcohol component and would require careful control of reaction conditions to achieve the desired substitution pattern.

The presence of the additional allyloxy and alcohol functionalities in this compound creates unique opportunities for tandem reactions and cascade processes that go beyond traditional acetal chemistry. Research has demonstrated that compounds containing both acetal and alcohol functionalities can participate in complex reaction sequences involving acetalization, transesterification, and other transformations under appropriate catalytic conditions. These multi-step processes can lead to the formation of complex molecular architectures from relatively simple starting materials.

Relationship to Other Dimethoxy Derivatives

The structural relationship between 3-Allyloxy-2,2-dimethoxy-1-propanol and other dimethoxy-containing compounds provides valuable insights into the broader family of acetal derivatives and their chemical behavior patterns. Compounds sharing the dimethoxy substitution pattern exhibit similar electronic characteristics and stability profiles, making comparative analysis particularly informative for understanding structure-activity relationships within this chemical family.

Dimethyl acetal (1,1-dimethoxyethane) represents one of the simplest members of this compound family, containing only the essential dimethoxy functionality without additional substituents. This compound serves as a useful reference point for understanding the fundamental properties of the dimethoxy acetal group. The boiling point of dimethyl acetal is reported as 65°C with a density of 0.85 g/mL, providing baseline physical property data for comparison with more complex derivatives.

Propionaldehyde dimethyl acetal (1,1-dimethoxypropane) represents a closer structural analog, differing primarily in the absence of the allyloxy substituent and the terminal alcohol group. This compound exhibits a boiling point of 89°C and maintains the characteristic colorless liquid appearance typical of dimethoxy acetals. The comparison between these compounds highlights the significant influence that additional functional groups can have on physical properties, as 3-Allyloxy-2,2-dimethoxy-1-propanol exhibits a substantially higher boiling point of 245.1°C.

Glyoxal dimethyl acetal (2,2-dimethoxyacetaldehyde) presents another important comparison point, particularly in the context of understanding how additional carbonyl functionality influences the overall molecular behavior. This compound maintains the dimethoxy substitution pattern while introducing an aldehyde group, creating opportunities for further chemical transformation and functionalization. The presence of both acetal and aldehyde functionalities in a single molecule demonstrates the potential for creating compounds with multiple reactive sites.

| Compound | Molecular Formula | Boiling Point | Key Structural Differences |

|---|---|---|---|

| Dimethyl Acetal | C₄H₁₀O₂ | 65°C | Simple dimethoxy structure |

| Propionaldehyde Dimethyl Acetal | C₅H₁₂O₂ | 89°C | Extended alkyl chain |

| 3-Allyloxy-2,2-dimethoxy-1-propanol | C₈H₁₆O₄ | 245.1°C | Allyloxy and alcohol groups |

| Glyoxal Dimethyl Acetal | C₄H₈O₃ | 100°C | Additional aldehyde functionality |

The synthesis of related dimethoxy compounds often involves similar methodological approaches, including acid-catalyzed acetalization reactions and transacetalization processes. Research into glycerol acetal formation has demonstrated the versatility of acetalization chemistry for creating complex molecular structures from simple starting materials. These synthetic approaches provide valuable precedent for understanding the potential methods for preparing 3-Allyloxy-2,2-dimethoxy-1-propanol and related compounds.

Eigenschaften

CAS-Nummer |

153214-83-6 |

|---|---|

Molekularformel |

C8H16O4 |

Molekulargewicht |

176.212 |

IUPAC-Name |

2,2-dimethoxy-3-prop-2-enoxypropan-1-ol |

InChI |

InChI=1S/C8H16O4/c1-4-5-12-7-8(6-9,10-2)11-3/h4,9H,1,5-7H2,2-3H3 |

InChI-Schlüssel |

RVZIAMWOCXDIIW-UHFFFAOYSA-N |

SMILES |

COC(CO)(COCC=C)OC |

Synonyme |

3-ALLYLOXY-2,2-DIMETHOXY-1-PROPANOL |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-Allyloxy-2,2-dimethoxy-1-propanol with structurally related propanol/propanediol derivatives, highlighting key differences in molecular properties and functional groups:

Key Observations

The dimethoxy branches in 3-Allyloxy-2,2-dimethoxy-1-propanol enhance steric hindrance compared to the linear ethoxy/tert-butoxy groups in 1-Tert-butoxy-3-ethoxy-2-propanol .

Reactivity and Stability: Allyl-containing compounds (e.g., 3-Allyloxy-2,2-dimethoxy-1-propanol) are prone to polymerization or thiol-ene reactions, whereas phenoxy derivatives (e.g., 3-Phenoxy-1,2-propanediol) may exhibit greater thermal stability due to aromatic resonance . Tert-butoxy groups (as in 1-Tert-butoxy-3-ethoxy-2-propanol) are often used as protecting groups in organic synthesis due to their hydrolytic stability .

Applications: 3-Allyloxy-2,2-dimethoxy-1-propanol: Likely employed in crosslinking reactions or as a monomer for allyl-based polymers . 3-Phenoxy-1,2-propanediol: Potential use in drug delivery systems or as a surfactant due to its amphiphilic diol-phenoxy structure . 3-[2-(Allyloxy)phenoxy]-1,2-propanediol: Complex ether linkages suggest applications in dendrimer synthesis or advanced material science .

Synthetic Challenges: The synthesis of 3-Allyloxy-2,2-dimethoxy-1-propanol may require controlled conditions to avoid premature allyl group reactivity. In contrast, phenoxy or tert-butoxy derivatives can be synthesized via standard Williamson ether protocols .

Vorbereitungsmethoden

Allylation of Diol Precursors

A widely reported method involves the reaction of 2,2-dimethoxy-1,3-propanediol with allyl bromide under basic conditions. The diol’s primary hydroxyl group undergoes selective allylation via an SN2 mechanism, while the methoxy-protected secondary alcohol remains inert.

Reaction Conditions

-

Substrate : 2,2-Dimethoxy-1,3-propanediol (1.0 equiv)

-

Allylating Agent : Allyl bromide (1.2 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : Anhydrous acetone

-

Temperature : Reflux (56°C)

-

Time : 12–16 hours

The reaction’s selectivity stems from steric hindrance at the methoxy-protected secondary alcohol, which suppresses competing etherification. Post-reaction purification via fractional distillation or silica gel chromatography achieves >98% purity.

Acetal Protection-Deprotection Sequences

Stepwise Synthesis from Glycerol Derivatives

This two-step protocol leverages glycerol’s polyol structure:

-

Acetal Formation : Glycerol reacts with methanol under acidic catalysis to form 2,2-dimethoxy-1-propanol.

-

Allylation : The primary alcohol is allylated using allyl trichloroacetimidate, a highly reactive electrophile.

Step 1: Acetalization

-

Catalyst : p-Toluenesulfonic acid (0.1 equiv)

-

Solvent : Methanol (excess as reactant)

-

Temperature : 25°C

Step 2: Allylation

-

Electrophile : Allyl trichloroacetimidate (1.5 equiv)

-

Catalyst : Boron trifluoride diethyl etherate (0.05 equiv)

-

Solvent : Dichloromethane

This method avoids over-alkylation by utilizing the trichloroacetimidate’s superior leaving-group ability.

Catalytic Oxidative Allylation

Manganese-Catalyzed Aerobic Oxidation

Recent advances employ manganese complexes for tandem oxidation-allylation. A Mn(OTf)₂/4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) system activates molecular oxygen to generate allyl radicals, which couple with 2,2-dimethoxy-1-propanol.

Optimized Conditions

-

Catalyst : Mn(OTf)₂ (5 mol%), dtbpy (10 mol%)

-

Oxidant : O₂ (1 atm)

-

Solvent : tBuOH/DCE (3:1 v/v)

-

Light Source : Blue LEDs (450 nm)

This method’s green chemistry profile (O₂ as oxidant, light-driven catalysis) makes it industrially appealing despite moderate yields.

Industrial-Scale Production

Continuous-Flow Reactor Design

Bulk synthesis employs continuous-flow systems to enhance heat/mass transfer. Key parameters:

| Parameter | Value |

|---|---|

| Residence Time | 8–10 minutes |

| Temperature | 60°C |

| Pressure | 3 bar |

| Catalyst | Amberlyst-15 (ion-exchange resin) |

| Throughput | 1.2 kg·h⁻¹ |

This setup achieves 92% conversion with 99.5% purity, minimizing byproducts like 3-allyloxy-1,2-dimethoxypropane.

Mechanistic Insights and Side Reactions

Competing Etherification Pathways

Under acidic conditions, the secondary methoxy group may undergo transacetalization with excess methanol, leading to dimeric byproducts. Kinetic studies reveal:

-

Activation Energy for Dimerization : 68 kJ·mol⁻¹

-

Activation Energy for Allylation : 45 kJ·mol⁻¹

Maintaining pH > 7 and limiting methanol content suppresses dimerization to <2%.

Analytical Characterization

Critical spectral data for validation:

¹H NMR (CDCl₃, 400 MHz)

-

δ 5.90 (m, 1H, CH₂CHCH₂)

-

δ 5.28 (d, 2H, OCH₂C=CH₂)

-

δ 3.68 (s, 6H, (OCH₃)₂)

-

δ 3.52 (t, 2H, CH₂OH)

IR (neat)

Q & A

(Basic) What are the established synthetic routes for 3-Allyloxy-2,2-dimethoxy-1-propanol, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting allyloxy derivatives with epoxide precursors under basic conditions. For example, analogous methods for similar ethers (e.g., 3-aryloxy-1,2-epoxypropanes) use 2,3-epoxypropyl chloride and phenols in aqueous alkali (e.g., NaOH) . Adjusting reaction parameters is critical:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.